molecular formula C22H24N6O B12363261 1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide

Cat. No.: B12363261
M. Wt: 388.5 g/mol
InChI Key: QRYISIPABXJVOQ-AWEZNQCLSA-N
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Description

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrrolidine ring, a pyrrolo[3,2-c]pyridine moiety, and an indazole core, contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide typically involves multiple steps, including the formation of the indazole core, the construction of the pyrrolo[3,2-c]pyridine moiety, and the attachment of the pyrrolidine ring. Common synthetic routes may include:

    Formation of the Indazole Core: This can be achieved through the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions.

    Construction of the Pyrrolo[3,2-c]pyridine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the pyridine ring.

    Attachment of the Pyrrolidine Ring: The final step typically involves the nucleophilic substitution of a suitable leaving group with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indazole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-pyrrolidinyl-pyridine: A compound with a similar pyrrolidine and pyridine structure.

    Indazole derivatives: Compounds with similar indazole cores but different substituents.

Uniqueness

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide is unique due to its combination of the indazole core, pyrrolo[3,2-c]pyridine moiety, and pyrrolidine ring

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-4-3-7-28(14)13-18-9-16-11-23-21(10-19(16)25-18)26-22(29)15-5-6-20-17(8-15)12-24-27(20)2/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26,29)/t14-/m0/s1

InChI Key

QRYISIPABXJVOQ-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Canonical SMILES

CC1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Origin of Product

United States

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